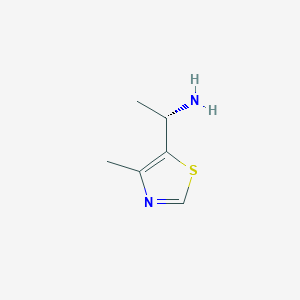
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine is a chiral amine compound featuring a thiazole ring substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methylthiazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The thiazole ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, alcohols, and substituted thiazoles.
Scientific Research Applications
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methylthiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chiral amine moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Methylthiazol-5-yl)ethan-1-amine: The enantiomer of the compound, differing in its stereochemistry.
1-(4-Methylthiazol-5-yl)ethan-1-amine: The racemic mixture containing both enantiomers.
1-(Thiazol-5-yl)ethan-1-amine: A similar compound lacking the methyl group at the 4-position.
Uniqueness
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. The presence of the methyl group at the 4-position of the thiazole ring also contributes to its distinct chemical behavior and reactivity.
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1S)-1-(4-methyl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3/t4-/m0/s1 |
InChI Key |
JOBBHTSHHQMJDQ-BYPYZUCNSA-N |
Isomeric SMILES |
CC1=C(SC=N1)[C@H](C)N |
Canonical SMILES |
CC1=C(SC=N1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















